molecular formula C10H9NO6 B086376 Dimethyl 3-nitrophthalate CAS No. 13365-26-9

Dimethyl 3-nitrophthalate

Cat. No. B086376
Key on ui cas rn: 13365-26-9
M. Wt: 239.18 g/mol
InChI Key: MLQMIKSBTAZNBK-UHFFFAOYSA-N
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Patent
US08481568B2

Procedure details

Methyl iodide (30.2 g, 213 mmol) was added to a stirred mixture of 3-nitrophthalic acid (15.0 g, 71.0 mmol) and sodium bicarbonate (23.9 g, 284 mmol) in DMF (150 mL) at room temperature, and the mixture was then heated in an oil bath set to 60° C. for 4 hours. The mixture was then poured into 700 mL of ice water. After the ice melted, the mixture was extracted with ethyl acetate (3×150 mL) and the organic phases were washed with water (7×500 mL), dried (MgSO4) and evaporated, providing 16.2 g of the product as a pale yellow solid in 95% yield: 1H NMR (CDCl3) δ 3.95 (s, 3H), 4.02 (s, 3H), 7.69 (t, J=8.1 Hz, 1H), 8.36 (m, 2H).
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1]I.[N+:3]([C:6]1[CH:14]=[CH:13][CH:12]=[C:8](C(O)=O)[C:7]=1[C:15]([OH:17])=[O:16])([O-:5])=[O:4].[C:18](=[O:21])(O)[O-].[Na+].CN([CH:26]=[O:27])C>>[CH3:18][O:21][C:26](=[O:27])[C:8]1[C:7](=[C:6]([N+:3]([O-:5])=[O:4])[CH:14]=[CH:13][CH:12]=1)[C:15]([O:17][CH3:1])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
CI
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
23.9 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
700 mL
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated in an oil bath
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
the organic phases were washed with water (7×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C=1C(C(=O)OC)=C(C=CC1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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